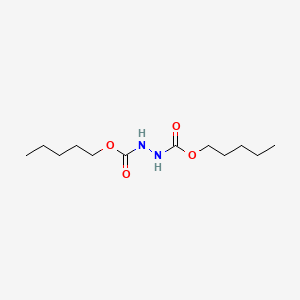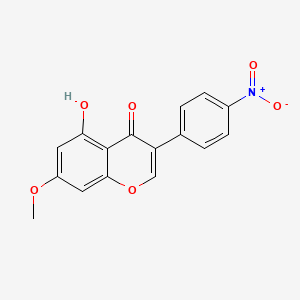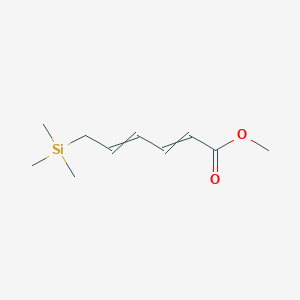
8-Butyl-8-ethyl-3,6,10,13-tetraoxapentadecane-1,15-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Butyl-8-ethyl-3,6,10,13-tetraoxapentadecane-1,15-diol is a chemical compound known for its unique structure and properties It is a member of the tetraoxapentadecane family, characterized by the presence of multiple ether linkages and hydroxyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-Butyl-8-ethyl-3,6,10,13-tetraoxapentadecane-1,15-diol typically involves multi-step organic reactions. One common method includes the alkylation of a tetraoxapentadecane precursor with butyl and ethyl groups under controlled conditions. The reaction is often carried out in the presence of a strong base, such as sodium hydride, and an appropriate solvent like tetrahydrofuran (THF).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process might include the use of catalysts to enhance reaction rates and selectivity. Purification steps, such as distillation or chromatography, are employed to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
8-Butyl-8-ethyl-3,6,10,13-tetraoxapentadecane-1,15-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to yield simpler alcohols.
Substitution: The ether linkages can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typical reducing agents.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Production of primary or secondary alcohols.
Substitution: Generation of substituted ethers or amines.
Wissenschaftliche Forschungsanwendungen
8-Butyl-8-ethyl-3,6,10,13-tetraoxapentadecane-1,15-diol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its therapeutic properties and as a precursor for pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 8-Butyl-8-ethyl-3,6,10,13-tetraoxapentadecane-1,15-diol involves its interaction with molecular targets through its hydroxyl and ether groups. These functional groups enable the compound to form hydrogen bonds and engage in various chemical interactions. The pathways involved may include enzymatic reactions where the compound acts as a substrate or inhibitor.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,6,10,13-Tetraoxapentadecane-1,15-diol: Shares a similar backbone but lacks the butyl and ethyl substituents.
8,8-Bis[[2-(2-hydroxyethoxy)ethoxy]methyl]-3,6,10,13-tetraoxapentadecane-1,15-diol: Contains additional hydroxyethoxy groups, making it more hydrophilic.
Uniqueness
8-Butyl-8-ethyl-3,6,10,13-tetraoxapentadecane-1,15-diol is unique due to its specific alkyl substituents, which impart distinct physical and chemical properties
Eigenschaften
CAS-Nummer |
842143-02-6 |
|---|---|
Molekularformel |
C17H36O6 |
Molekulargewicht |
336.5 g/mol |
IUPAC-Name |
2-[2-[2-ethyl-2-[2-(2-hydroxyethoxy)ethoxymethyl]hexoxy]ethoxy]ethanol |
InChI |
InChI=1S/C17H36O6/c1-3-5-6-17(4-2,15-22-13-11-20-9-7-18)16-23-14-12-21-10-8-19/h18-19H,3-16H2,1-2H3 |
InChI-Schlüssel |
VSGALEGIZFMGNS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(CC)(COCCOCCO)COCCOCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


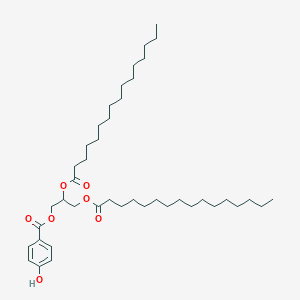
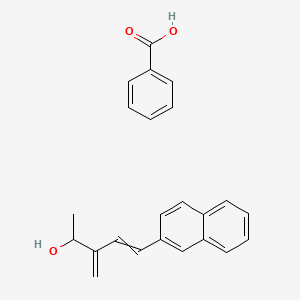
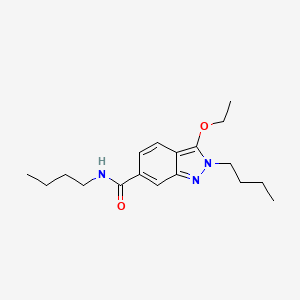
![N-[Ethoxy(phenyl)phosphoryl]-L-phenylalanine](/img/structure/B14184549.png)

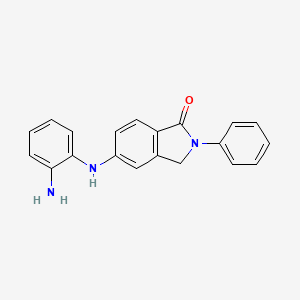
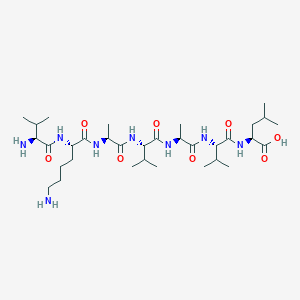


![N-[(2S)-1,3-Dihydroxyundecan-2-yl]-3-methylbutanamide](/img/structure/B14184593.png)
